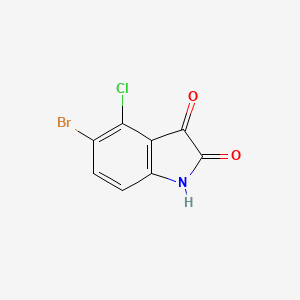
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone” is a chemical compound . It is related to a class of compounds that combine sulfonamide and benzodioxane fragments in their framework . These compounds are known for their biological significance and are used in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .
Synthesis Analysis
The synthesis of similar compounds has been triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields a compound which is further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The structures of these synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS . A significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with different alkyl/aralkyl halides .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : Novel compounds including those related to (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone have been synthesized and characterized using various techniques like UV, IR, NMR, and mass spectrometry. The structural optimization and interpretation of theoretical vibrational spectra have been conducted using density functional theory calculations (Shahana & Yardily, 2020).
Antimicrobial and Anticancer Properties
- Antimicrobial Activity : Several studies have reported the antimicrobial potential of compounds similar to (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone. These compounds exhibit good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
- Anticancer Activity : Some synthesized compounds have shown higher anticancer activity than reference drugs. This highlights the potential of these compounds in cancer treatment research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking Studies
- Understanding Compound Interactions : Molecular docking studies are carried out to understand the interactions of these compounds with biological targets, providing insights into their potential therapeutic uses (Shahana & Yardily, 2020).
Anticonvulsant Properties
- Potential CNS Depressants : Some derivatives have demonstrated central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity (Butler, Wise, & Dewald, 1984).
Wirkmechanismus
While the exact mechanism of action for “(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone” is not specified in the sources, related compounds have been studied for their potential therapeutic effects on diseases like Alzheimer’s . They are known to inhibit cholinesterase enzymes, which are good agents for treating Alzheimer’s disease .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone” and related compounds could involve further exploration of their potential therapeutic effects on diseases like Alzheimer’s . Additionally, their antibacterial potential could be further investigated .
Eigenschaften
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-10-3-1-9(2-4-10)15(18)11-7-13-14(8-12(11)17)20-6-5-19-13/h1-4,7-8H,5-6,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGKLDZOHOVEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

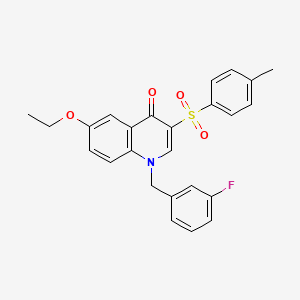

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B3017305.png)
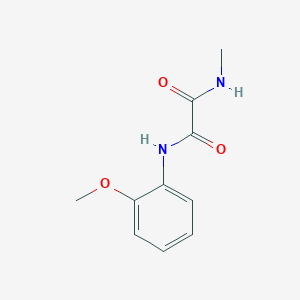

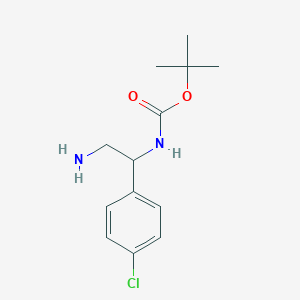
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B3017312.png)
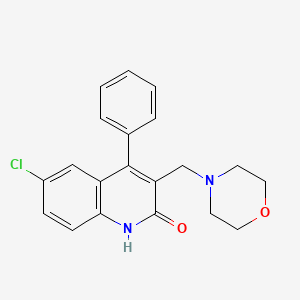

![Benzyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3017318.png)

![N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B3017320.png)
